5,7-dibromo-1H-indole-3-carbaldehyde
Description
The Indole (B1671886) Nucleus: A Foundational Scaffold in Chemical Synthesis and Biological Systems
The indole core is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. creative-proteomics.comchemeurope.com
The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). chemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. chemeurope.comwikipedia.org This discovery opened the door to understanding the structure and reactivity of this important heterocycle. By the 1930s, interest in indole chemistry surged as scientists recognized its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. chemeurope.comwikipedia.org This realization cemented the indole nucleus as a critical component in many biologically significant alkaloids and continues to be an active field of research. wikipedia.orgbiocrates.com
The development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided chemists with the tools to create a wide variety of substituted indoles, further expanding the scope of indole chemistry. chemeurope.comwikipedia.org Today, indole derivatives are integral to numerous blockbuster drugs, including the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol. chemeurope.comwikipedia.org
The structure of indole features a planar, bicyclic system containing ten π-electrons, which confers aromaticity to the molecule. nih.gov The nitrogen atom's lone pair of electrons participates in the aromatic system, making indole an electron-rich heterocycle. chemeurope.com Unlike simple amines, this delocalization means the nitrogen is not basic. wikipedia.org
The most significant aspect of indole's reactivity is its propensity for electrophilic aromatic substitution. chemcess.com Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophiles. The C3 position is the most reactive site, being approximately 10¹³ times more reactive than a position on benzene. wikipedia.org This high regioselectivity allows for the precise introduction of functional groups at the 3-position, a key step in the synthesis of many indole-based compounds. Common reactions include Vilsmeier-Haack formylation to produce indole-3-carbaldehydes, and Mannich reactions to synthesize intermediates like gramine. wikipedia.orgekb.eg
Importance of Halogenated Indole Carbaldehydes in Organic and Medicinal Chemistry
The introduction of halogen atoms and a carbaldehyde group onto the indole scaffold creates a class of compounds with enhanced synthetic utility and potential biological activity. These modifications significantly alter the parent molecule's properties.
Halogenation is a powerful tool in medicinal chemistry and organic synthesis, often used to modulate a molecule's physicochemical properties. researchgate.net Attaching halogen atoms, such as bromine, to the indole ring has several important effects:
Electronic Effects : Halogens are electronegative and exert an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This can influence the reactivity of the indole nucleus toward further electrophilic substitution. researchgate.net
Lipophilicity : The introduction of halogens generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes and interact with biological targets.
Metabolic Stability : Halogen atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Synthetic Handles : Halogen substituents, particularly bromine and iodine, serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. mdpi.com
The carbaldehyde (or formyl) group at the C3 position is a highly versatile functional group in organic synthesis. ekb.egmsu.edu It serves as a gateway for a multitude of chemical transformations, enabling the elaboration of the indole core into more complex structures. researchgate.net Key reactions involving the indole-3-carbaldehyde moiety include:
Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid), a valuable synthetic intermediate. wikipedia.org
Reduction : Reduction of the aldehyde yields the primary alcohol (indole-3-methanol).
Condensation Reactions : The carbonyl group readily undergoes condensation reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases), and with active methylene (B1212753) compounds (e.g., nitromethane (B149229) in a Henry reaction or malononitrile (B47326) in a Knoevenagel condensation) to form new C-C bonds. msu.eduwikipedia.org
Wittig Reaction : Reaction with phosphorus ylides can convert the aldehyde into an alkene.
Reductive Amination : The aldehyde can be converted directly into an amine through reaction with an amine in the presence of a reducing agent.
This wide range of possible transformations makes indole-3-carbaldehydes, including the 5,7-dibromo derivative, indispensable precursors for synthesizing diverse heterocyclic systems and potential drug candidates. ekb.egresearchgate.net
Research Landscape and Unique Considerations for 5,7-Dibromo-1H-indole-3-carbaldehyde
This compound is primarily utilized as a specialized chemical intermediate in organic synthesis. Its dibrominated structure makes it a valuable precursor for creating compounds where substitutions at the 5 and 7 positions are desired, often through metal-catalyzed cross-coupling reactions. The presence of the aldehyde at the 3-position allows for subsequent modifications, making it a trifunctional building block.
Research involving this specific compound often focuses on its use in the synthesis of:
Marine Alkaloid Analogs : Many marine natural products feature brominated indole cores. This compound serves as a key starting material for the synthesis of analogs of these natural products, such as those derived from marine sponges.
Kinase Inhibitors : The indole scaffold is common in kinase inhibitors used in cancer therapy. The 5,7-dibromo substitution pattern can be exploited to explore structure-activity relationships and develop new potent and selective inhibitors.
Specialized Materials : The unique electronic properties conferred by the dibromo substitution can be leveraged in the design of organic materials for electronic applications.
The synthesis of this compound itself typically involves the bromination of indole followed by formylation at the C3-position, or the formylation of a pre-brominated indole. The precise control of regioselectivity during these steps is a key synthetic consideration.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₅Br₂NO |
| Molecular Weight | 302.95 g/mol |
| Appearance | Typically a solid |
| CAS Number | 52415-33-1 |
| Canonical SMILES | C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br uni.lu |
| InChIKey | JNRVKWFIKFDURF-UHFFFAOYSA-N uni.lu |
Niche within Dibromoindole Chemistry
The strategic placement of bromine atoms at the 5 and 7 positions of the indole ring in this compound distinguishes it from other dibromoindole isomers and defines its specific role in synthetic chemistry. This particular substitution pattern is not as commonly encountered in nature as other brominated indoles, making it a valuable and somewhat specialized intermediate for synthetic chemists aiming to create novel molecular architectures.
The presence of two bromine atoms on the benzene portion of the indole ring significantly alters the electron density of the molecule. This electronic modification, coupled with the electron-withdrawing nature of the carbaldehyde group at the 3-position, creates a unique chemical reactivity profile. This allows for selective functionalization at various positions of the indole scaffold, enabling the construction of complex, polycyclic structures that are often inspired by marine natural products.
A significant area where this compound finds its niche is in the synthesis of marine alkaloids. nih.govnih.gov Many marine organisms produce a diverse array of brominated indole alkaloids with potent biological activities. nih.govnih.gov The 5,7-dibromo substitution pattern is a key feature in some of these natural products. Consequently, this compound serves as a crucial starting material for the total synthesis of these complex molecules and their analogues for structure-activity relationship studies.
Emerging Research Trajectories
The versatility of this compound as a synthetic intermediate has propelled its use in several burgeoning areas of chemical research. The aldehyde functionality provides a convenient handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of diverse molecular fragments.
One of the most promising research trajectories for derivatives of this compound is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indole scaffold is a common feature in many known kinase inhibitors, and the introduction of bromine atoms can enhance binding affinity and selectivity for the target kinase. The 5,7-dibromo substitution pattern offers a unique steric and electronic profile that can be exploited to design novel and potent kinase inhibitors.
Furthermore, the development of new anticancer agents represents another significant and expanding area of research for compounds derived from this compound. nih.govresearchgate.net The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including numerous anticancer drugs. researchgate.net The incorporation of bromine atoms can lead to enhanced cytotoxic activity against various cancer cell lines. Researchers are actively exploring the synthesis of novel derivatives of this compound and evaluating their potential as next-generation chemotherapeutic agents. The ability to modify both the carbaldehyde group and the indole nitrogen allows for the creation of large libraries of compounds for high-throughput screening and the identification of new anticancer leads.
Below is a table summarizing the key research areas and the role of this compound.
| Research Area | Role of this compound | Key Applications |
| Dibromoindole Chemistry | A specialized building block with a unique substitution pattern. | Synthesis of complex heterocyclic systems. |
| Marine Natural Products | A key precursor for the synthesis of brominated marine alkaloids. | Total synthesis of natural products and their analogues. |
| Medicinal Chemistry | A versatile scaffold for the development of bioactive molecules. | Design of kinase inhibitors and anticancer agents. |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVKWFIKFDURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-14-1 | |
| Record name | 126811-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5,7 Dibromo 1h Indole 3 Carbaldehyde
Strategic Halogenation Approaches for Indole (B1671886) Precursors
Achieving the desired 5,7-dibromination pattern on an indole ring is challenging due to the high reactivity of the pyrrole (B145914) moiety, particularly the C3 position, towards electrophilic attack. researchgate.netbridgew.edu Therefore, strategic approaches are necessary to direct the bromination to the benzene (B151609) portion of the indole nucleus.
Direct bromination aims to introduce two bromine atoms at the C5 and C7 positions of an indole precursor in a single synthetic strategy. This requires overcoming the innate reactivity of the C3 position.
Common brominating agents for aromatic compounds include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is a versatile and easy-to-handle reagent used as a source of electrophilic bromine, often for brominating activated aromatic rings. organic-chemistry.orgmanac-inc.co.jp Molecular bromine, sometimes in the presence of a Lewis acid, is a more traditional and potent brominating agent.
For the selective bromination of the indole's benzene ring, reaction conditions are critical. The choice of solvent and the presence of protecting groups on the indole nitrogen significantly influence the outcome. acs.org For instance, the use of NBS in solvents like dichloromethane or carbon tetrachloride at controlled temperatures allows for the electrophilic substitution on the aromatic ring. researchgate.net
Table 1: Reagents and Conditions for Indole Bromination
| Brominating Agent | Typical Solvents | Key Conditions/Additives | General Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂), Acetonitrile (B52724), Carbon Tetrachloride (CCl₄) | Requires N-protection on indole for benzene ring selectivity. Can be used with catalysts like acids. youtube.com | Electrophilic aromatic substitution. Regioselectivity is highly dependent on substrate and conditions. manac-inc.co.jp |
| Molecular Bromine (Br₂) | Dichloromethane/Methanol (B129727), Acetic Acid | Often used with a base like triethylamine (B128534) (Et₃N) to neutralize HBr byproduct. researchgate.net | Potent brominating agent; can lead to multiple brominations if not controlled. |
The key to achieving 5,7-dibromination is to deactivate the pyrrole ring towards electrophilic attack, thereby favoring substitution on the less reactive benzene ring. This is typically accomplished by introducing an electron-withdrawing protecting group at the N1 position of the indole. This protection diminishes the electron-donating capacity of the nitrogen atom into the pyrrole ring, making the benzene ring the more favorable site for electrophilic bromination. researchgate.netacs.org
Furthermore, the polarity of the solvent can play a significant role in directing the regioselectivity of the bromination reaction. manac-inc.co.jp Careful selection of protecting groups and solvent systems allows for the synthesis of various brominated indole isomers that would otherwise be difficult to obtain.
An alternative and often more controlled strategy involves a two-step process: first, the synthesis of 5,7-dibromo-1H-indole, followed by the introduction of the aldehyde group at the C3 position. This approach separates the challenges of regioselective bromination from the formylation step. The synthesis of 5,7-dibromo-1H-indole itself can be accomplished through the direct bromination of an N-protected indole, followed by deprotection. Once the pre-brominated scaffold is obtained, the subsequent formylation can be carried out with high selectivity at the electron-rich C3 position.
Direct Bromination of Indole Systems to Achieve 5,7-Dibromination
Formylation Strategies for Indole Derivatives at the C3-Position
The introduction of a formyl group (–CHO) at the C3 position of the indole ring is a common transformation. The Vilsmeier-Haack reaction is the most prominent and widely used method for this purpose.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comwikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov
The process begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. nrochemistry.comwikipedia.org The electron-rich C3 position of the indole (or in this case, 5,7-dibromo-1H-indole) then attacks this electrophilic species. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final 3-formylindole product. nrochemistry.comwikipedia.org
Table 2: Vilsmeier-Haack Reaction Conditions
| Reagents | Typical Solvents | Temperature | Key Features |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | DMF (often acts as both reagent and solvent) | 0 °C to room temperature, followed by heating. google.com | Classical, widely applicable method for electron-rich arenes. nrochemistry.com High yielding for C3-formylation of indoles. |
| Catalytic P(III)/P(V)=O cycle, Stoichiometric DMF-d7 | Acetonitrile | Room temperature | Modern adaptation avoiding stoichiometric use of caustic POCl₃. Allows for deuterated formylation. rawdatalibrary.netnih.govorgsyn.org |
While highly effective, the classical Vilsmeier-Haack reaction requires stoichiometric amounts of the often caustic and moisture-sensitive POCl₃. rawdatalibrary.netnih.gov Modern adaptations have sought to overcome this limitation. Catalytic versions of the Vilsmeier-Haack reaction have been developed, for example, using a P(III)/P(V)=O cycle. rawdatalibrary.netnih.gov These newer methods offer milder reaction conditions and reduce the generation of chemical waste, aligning with the principles of green chemistry. rawdatalibrary.netnih.gov
Reimer-Tiemann Reaction and Mechanistic Insights
The Reimer-Tiemann reaction offers a classical approach to the ortho-formylation of phenols and electron-rich heterocycles like indole. researchgate.netorgsyn.org The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base, leading to the formation of a dichlorocarbene intermediate which then acts as the electrophile. researchgate.net
For the synthesis of 5,7-dibromo-1H-indole-3-carbaldehyde, this method would be applied to 5,7-dibromo-1H-indole. The proposed mechanism involves the following steps:
Deprotonation of the indole: The strong base deprotonates the N-H of 5,7-dibromo-1H-indole, increasing its nucleophilicity.
Generation of dichlorocarbene: The base also reacts with chloroform to generate the highly reactive dichlorocarbene (:CCl2).
Electrophilic attack: The electron-rich C3 position of the indolide anion attacks the dichlorocarbene.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final aldehyde product.
While the Reimer-Tiemann reaction is a well-established method, its application to 5,7-dibromo-1H-indole may present challenges in terms of yield and regioselectivity, and the harsh reaction conditions might not be suitable for all substrates.
Grignard Reaction-Based Formylation
Grignard reaction-based formylation provides an alternative route to introduce a formyl group onto the indole ring. This method typically involves the initial formation of an indolyl Grignard reagent, which is then quenched with a suitable formylating agent.
The synthesis of this compound via this route would likely proceed as follows:
Formation of the Grignard reagent: 5,7-dibromo-1H-indole is first treated with a Grignard reagent such as ethylmagnesium bromide to form the corresponding indolylmagnesium bromide at the nitrogen atom. This is followed by a proton exchange to generate the more reactive C3-magnesium derivative.
Formylation: The resulting Grignard reagent is then reacted with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate.
Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to afford the desired this compound.
This method can offer good yields and selectivity, but requires anhydrous conditions due to the moisture sensitivity of Grignard reagents.
Oxidative Formylation Methods (e.g., from Gramine Derivatives)
Oxidative formylation of gramine derivatives presents another synthetic strategy. Gramine (3-(dimethylaminomethyl)indole) and its substituted analogues can be converted to the corresponding indole-3-carbaldehydes through oxidation.
For the target molecule, this would involve the synthesis of 5,7-dibromogramine followed by its oxidation. The reaction of gramine with a formulating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium nitrate (CAN) has been reported for the synthesis of indole-3-carboxaldehyde (B46971). ekb.eg A similar approach could potentially be applied to 5,7-dibromogramine. The oxidation of gramine methiodide using sodium nitrite in DMF is another reported method to obtain indole-3-carboxaldehyde. ekb.eg
Catalytic C3-Formylation of Indoles
Modern catalytic methods offer milder and more efficient alternatives for the C3-formylation of indoles. These reactions often utilize transition metal catalysts or photoredox catalysts to achieve high selectivity and yields under benign conditions.
Examples of catalytic C3-formylation that could be adapted for 5,7-dibromo-1H-indole include:
Visible-light-mediated formylation: Eosin Y can act as a photoredox catalyst for the C3-formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild conditions. organic-chemistry.org
nBu4NI-catalyzed formylation: Tetrabutylammonium iodide (nBu4NI) has been shown to catalyze the C3-selective formylation of N-H and N-substituted indoles using N-methylaniline as the formylating reagent. ekb.eg
These catalytic methods are often compatible with a wider range of functional groups and offer a more environmentally friendly approach compared to classical methods.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either a sequential (divergent) pathway, where the indole core is first functionalized at one position and then another, or through an integrated (convergent) one-pot approach.
Sequential Bromination and Formylation
A common and straightforward strategy involves the sequential introduction of the bromine atoms and the formyl group onto the indole scaffold.
Step 1: Bromination of Indole
Indole can be dibrominated at the 5 and 7 positions using a suitable brominating agent. The choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity.
Step 2: Formylation of 5,7-Dibromo-1H-indole
The resulting 5,7-dibromo-1H-indole can then be formylated at the C3 position using various methods. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. ijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comsemanticscholar.org The Vilsmeier reagent acts as an electrophile, attacking the electron-rich C3 position of the dibromoindole. Subsequent hydrolysis yields the desired aldehyde.
A patent describes a similar synthesis of 5-bromo-1H-indole-3-carbaldehyde from 4-bromo-2-methylaniline via a Vilsmeier-Haack type reaction, achieving a yield of 91%. google.com This suggests that the Vilsmeier-Haack formylation of a pre-brominated indole is a high-yielding process.
Integrated One-Pot Synthesis Approaches
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. While specific one-pot procedures for the direct synthesis of this compound from simple precursors are not extensively documented in the readily available literature, the principles of one-pot synthesis could be applied.
A hypothetical one-pot approach could involve the simultaneous or sequential addition of brominating and formylating reagents to the indole substrate under carefully controlled conditions. However, achieving high selectivity in such a process would be challenging due to the potential for multiple side reactions and the different optimal conditions for bromination and formylation.
Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |
| Sequential | Indole | 1. Dibromination 2. Formylation (e.g., Vilsmeier-Haack) | - Better control over each step - Potentially higher overall yield and purity | - Longer reaction time - Requires isolation of intermediate |
| One-Pot | Indole or 5,7-Dibromo-1H-indole | Simultaneous/Sequential Bromination and Formylation | - Increased efficiency - Reduced waste and cost | - Difficult to optimize - Potential for side reactions and lower yields |
Sustainable and Green Chemistry Considerations in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance efficiency. Key considerations include the use of environmentally benign solvents, the development of highly efficient catalytic systems, and the reduction of waste.
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods for indole synthesis often employ volatile and hazardous organic solvents like acetic acid, benzene, and toluene. google.com Green chemistry encourages the replacement of such solvents with more sustainable alternatives.
Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. google.com The development of water-based synthetic routes for indoles, potentially utilizing recyclable copper catalyst systems, represents a significant advancement in sustainable chemistry. researchgate.net Another class of green solvents are ionic liquids, which are valued for their low vapor pressure, high thermal stability, and good solubility characteristics. google.comijiset.com Functionalized acidic ionic liquids have demonstrated potential as both catalysts and solvents in the synthesis of indole compounds, offering mild reaction conditions and the possibility of catalyst reuse. google.com For instance, the use of [Hmim]HSO4 in an aqueous medium has been shown to be an efficient and green method for synthesizing indole derivatives. ijiset.com
The optimization of solvent choice can lead to significant improvements in reaction yield and sustainability. Ethanol is another benign solvent that has been successfully used in the metal-free, multicomponent synthesis of indoles under mild conditions. rsc.org The selection process can be guided by tools that analyze the physical and chemical properties of solvents to identify greener alternatives. acs.org
Table 1: Comparison of Solvents for Indole Synthesis
| Solvent | Green Chemistry Considerations | Potential Application in Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available, environmentally benign. google.com | Used with recyclable catalysts for indole cyclization. researchgate.net |
| Ethanol | Biodegradable, produced from renewable resources, low toxicity. rsc.org | Suitable for mild, metal-free multicomponent indole syntheses. rsc.org |
| Ionic Liquids | Low vapor pressure, high thermal stability, potential for recyclability. google.com | Can act as both solvent and catalyst, enabling mild reaction conditions. google.comijiset.com |
| Dimethyl Sulfoxide (B87167) (DMSO) | High boiling point, good solvent for a range of reactants. | Employed in copper-catalyzed indole syntheses at elevated temperatures. organic-chemistry.org |
| Acetonitrile (CH3CN) | Common solvent for organic reactions. | Used in photodriven, metal-free indole synthesis. acs.org |
Catalyst design plays a pivotal role in developing efficient and sustainable synthetic routes. Modern catalytic systems aim to reduce reaction times, lower energy consumption, and increase product selectivity, thereby minimizing waste.
Metal-Free Photocatalysis: Visible-light-mediated organophotoredox catalysis has emerged as a powerful green chemistry tool. researchgate.net This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. researchgate.net The synthesis of indoles can be achieved through photodriven direct C-C/C-N bond formation initiated by electron donor-acceptor (EDA) complexes without the need for any metal catalysts. acs.org This method is characterized by its operational simplicity and the use of a sustainable energy source. acs.orgresearchgate.net Organic dyes like Eosin Y can be used as organophotoredox catalysts in aqueous-ethanolic solutions, further enhancing the green credentials of the synthesis. researchgate.net Such photocatalytic systems can even be employed for synthetic reactions inside living cells, demonstrating their compatibility with biological environments. nih.govacs.org
Copper-Catalyzed Cyclization: Copper catalysis is a well-established and efficient method for constructing the indole core. researchgate.net Copper catalysts are advantageous because they are cheaper and more abundant than precious metal catalysts like palladium. rsc.org Research has focused on developing copper-catalyzed tandem or cascade reactions that form multiple chemical bonds in a single step, which improves atom and step economy. organic-chemistry.orgrsc.org For example, a one-pot copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can produce multisubstituted indoles in very good yields. organic-chemistry.org Optimization of these reactions involves careful selection of the copper source (e.g., CuI), ligand (e.g., Johnphos), base, and solvent. organic-chemistry.org Visible light can also be used in conjunction with simple and inexpensive copper catalysts to drive oxidative cyclization reactions, using dioxygen as a green oxidant. rsc.org
Table 2: Overview of Catalytic Strategies for Indole Synthesis
| Catalytic Strategy | Catalyst Example | Key Features |
|---|---|---|
| Metal-Free Photocatalysis | Eosin Y researchgate.net | Utilizes visible light as a renewable energy source; metal-free, avoiding heavy metal contamination; can often be performed in green solvents like ethanol/water mixtures. researchgate.net |
| Metal-Free Photocatalysis | Electron Donor-Acceptor (EDA) Complexes acs.org | Initiated by light without external photocatalysts or metals; proceeds under mild conditions with operational simplicity. acs.org |
| Copper-Catalyzed Cyclization | CuI/Johnphos organic-chemistry.org | Enables one-pot tandem reactions for efficient construction of multisubstituted indoles; high yield and functional group tolerance. organic-chemistry.org |
| Copper-Catalyzed Cyclization | Visible-Light Induced Copper Catalysis rsc.org | Combines a cheap copper catalyst with visible light irradiation; uses dioxygen as a green oxidant. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 5,7 Dibromo 1h Indole 3 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The aldehyde functional group attached to the C3 position of the indole (B1671886) ring is a key site for various chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions at the C3-Position
The carbonyl carbon of the carbaldehyde group in 5,7-dibromo-1H-indole-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition is the foundational step for many subsequent reactions, including the formation of cyanohydrins, hemiacetals, and other addition products. The electron-withdrawing nature of the bromine atoms on the indole ring can enhance the electrophilicity of the aldehyde, making it more reactive towards nucleophiles compared to unsubstituted indole-3-carbaldehyde.
Condensation Reactions to Form Schiff Bases and Related Heterocycles
A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govresearchgate.netnih.gov These reactions are typically catalyzed by acid and involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting Schiff bases are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. ekb.eg
The general reaction for the formation of Schiff bases from indole-3-carbaldehydes involves refluxing the aldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.net Various amines can be used, leading to a diverse range of Schiff base derivatives. nih.govnih.gov
Furthermore, this compound can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. acgpubs.orgresearchgate.netacgpubs.org This reaction, typically catalyzed by a weak base such as piperidine, leads to the formation of C-C double bonds and provides a route to a variety of substituted indole derivatives. acgpubs.orgacgpubs.org
Table 1: Examples of Condensation Reactions with Indole-3-carbaldehydes
| Reactant | Condensation Partner | Product Type | Catalyst | Reference |
| Indole-3-carbaldehyde | Aryl amines | Schiff Base | Glacial Acetic Acid | researchgate.net |
| Indole-3-carbaldehyde | Amino acids | Schiff Base | Not specified | nih.gov |
| Indole-3-carbaldehyde | Active methylene compounds | 3-Substituted Indole Derivatives | Piperidine/Acetic Acid | acgpubs.org |
| 1H-indole-3-carbaldehyde | CH acids | Substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides | Not specified | researchgate.net |
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5,7-dibromo-1H-indole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of aldehydes. The resulting carboxylic acid is a valuable synthetic intermediate for the preparation of amides, esters, and other acid derivatives. chemimpex.com While specific conditions for the 5,7-dibromo derivative are not extensively detailed in the provided search results, general methods for the oxidation of aromatic aldehydes are applicable. ekb.eg
Reduction Transformations to Alcohol Derivatives
The reduction of the carbaldehyde moiety in this compound yields the corresponding alcohol, (5,7-dibromo-1H-indol-3-yl)methanol. This transformation is readily accomplished using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further functionalization, including etherification and esterification reactions. The carbonyl group of indole-3-carbaldehydes can be readily reduced. ekb.eg
Dakin Oxidation and Related Transformations of the Aldehyde
The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orgjk-sci.compharmaguideline.com While this compound does not possess a hydroxyl group in the required position for a standard Dakin reaction, it has been noted that 3-formyl indole can undergo a related reaction under Dakin conditions to produce indigo (B80030) in high yield. zenodo.org The mechanism involves the nucleophilic attack of a hydroperoxide anion on the carbonyl carbon. wikipedia.org This suggests that under similar conditions, this compound could potentially undergo complex oxidative transformations.
Reactivity of the Bromine Substituents on the Indole Ring
The bromine atoms at the C5 and C7 positions of the indole ring are key to the synthetic versatility of this compound, primarily through their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted indoles.
A significant advantage is the ability to perform these coupling reactions on the unprotected indole, avoiding the need for protection and deprotection steps. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. rsc.orgnih.gov This method has been successfully employed for the synthesis of 5,7-diarylindoles using catalysts like Pd(PPh₃)₄ in aqueous media. rsc.org The reaction is tolerant of the free N-H group and the aldehyde functionality. rsc.org
Sonogashira Coupling: This reaction couples the dibromoindole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, resulting in the formation of a C-C triple bond. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to alkynyl-substituted indoles, which are valuable precursors for further transformations. researchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the dibromoindole and an amine. wikipedia.orgorganic-chemistry.orgnih.gov This is a powerful method for the synthesis of N-aryl and N-alkyl substituted indoles. nih.gov The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles
| Reaction | Coupling Partner | Bond Formed | Catalyst System | Reference |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(PPh₃)₄ / Base | rsc.org |
| Sonogashira | Terminal alkynes | C-C (alkyne) | Pd catalyst / Cu(I) cocatalyst / Base | wikipedia.orglibretexts.org |
| Buchwald-Hartwig | Amines | C-N | Pd catalyst / Ligand / Base | wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. In the context of this compound, the two bromine atoms, being good leaving groups, and the electron-withdrawing nature of the indole scaffold, can facilitate the substitution of the bromine atoms by various nucleophiles. SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. nih.govyoutube.com
For SNAr to occur, the leaving group must generally be ortho or para to a strong electron-withdrawing group. youtube.com In the case of indole derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution has been shown to occur regioselectively at the C2-position with various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jp While specific studies on the SNAr reactions of this compound are not extensively detailed, the general principles suggest that under suitable conditions with potent nucleophiles, substitution at the C5 and C7 positions could be achievable.
Metal-Catalyzed Cross-Coupling Reactions at C5 and C7 (e.g., Suzuki-Miyaura Coupling)
The bromine atoms at the C5 and C7 positions are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the diarylation of 5,7-dibromoindoles. rsc.orgresearchgate.netrsc.org
This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (like a boronic acid or ester) to couple with the organic halide. libretexts.org Research has demonstrated that an efficient double Suzuki-Miyaura coupling can be achieved on the 5,7-dibromoindole scaffold to synthesize novel 5,7-diaryl and diheteroaryl indoles. rsc.orgrsc.org These methods are notable for their use of low palladium catalyst loadings and environmentally benign solvents like water, and they are applicable to both N-protected and N-unprotected indoles, including those with substituents at the 3-position. rsc.orgresearchgate.netrsc.org
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Water/Ethanol | Microwave, 120°C, 1.5h | Up to 91% | rsc.orgresearchgate.net |
| N-protected 5,7-dibromoindole | Arylboronic acid | Pd(PPh₃)₄ (1.5 mol%/coupling) | Not specified | Water | Not specified | Good to excellent | rsc.org |
| 3-substituted 5,7-dibromoindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | Microwave heating | Moderate to excellent | rsc.orgresearchgate.net |
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. nih.govwikipedia.org This transformation is highly valuable for creating a nucleophilic carbon center that can then react with a wide array of electrophiles, allowing for further functionalization. The reaction is particularly useful for preparing organolithium compounds from organobromides. wikipedia.orgias.ac.in
In the context of this compound, the bromine atoms at C5 and C7 can undergo halogen-metal exchange. This reaction is typically performed at low temperatures using an alkyllithium reagent, such as n-butyllithium or t-butyllithium, to prevent unwanted side reactions with other electrophilic sites in the molecule. tcnj.edu The resulting lithiated indole species can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the C5 or C7 positions. rsc.org
For substrates with acidic protons, such as the N-H of the indole ring, a combination of reagents like isopropylmagnesium chloride (iPrMgCl) followed by n-butyllithium (n-BuLi) can be used to facilitate a selective halogen-metal exchange. nih.gov This approach allows for the functionalization of bromo-heterocycles that also contain acidic protons. nih.gov
Transformations of the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the compound's electronic properties and biological activity.
N-Alkylation Reactions and Protecting Group Strategies
N-alkylation of the indole ring is a common transformation. Standard conditions often involve the use of a base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent like an alkyl halide. researchgate.netambeed.com This procedure is generally efficient, high-yielding, and shows excellent selectivity for reaction at the nitrogen over the carbon atoms of the indole ring. researchgate.net
For more complex molecules or when specific regioselectivity is required, various conditions can be employed. The choice of base and solvent can influence the outcome, particularly in substrates with multiple reactive sites. beilstein-journals.org Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be installed and later removed, depending on the stability requirements of the subsequent reaction steps.
N-Acylation and N-Sulfonation Approaches
N-acylation and N-sulfonation are important reactions for modifying the indole nitrogen. N-acylation can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. Similarly, N-sulfonation is performed with sulfonyl chlorides. These reactions not only introduce new functional groups but are also frequently used as a protecting group strategy. beilstein-journals.org For instance, an N-sulfonyl group can direct lithiation to the C2 position of the indole ring, allowing for subsequent functionalization at that site.
Ring-Opening and Rearrangement Reactions
While the indole scaffold is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions. For example, the acid-promoted reaction of certain indoles with primary aminobenzaldehydes can lead to a facile opening of the indole ring, resulting in the formation of quinoline (B57606) derivatives. rsc.orgrsc.org Additionally, triazole ring-opening reactions at high temperatures can lead to intermediates that can subsequently cyclize to form indole derivatives. mdpi.com
Although these types of reactions are known for the broader class of indoles, specific examples and detailed mechanistic studies involving the ring-opening or rearrangement of this compound are not well-documented in the current literature. The high degree of functionalization on the benzene (B151609) ring of this particular compound may influence its propensity to undergo such transformations.
Investigations into Deformylation Pathways
The removal of the formyl group from the indole-3-carbaldehyde scaffold, a process known as deformylation, is a significant transformation that can provide access to the corresponding indole core. Research into the deformylation of substituted indole-3-carbaldehydes has revealed several effective methods. One notable approach involves the use of anthranilamide in the presence of a solid acid heterogeneous catalyst. researchgate.netekb.eg
This reaction is proposed to proceed through a quinazolinone intermediate, which subsequently undergoes acid-catalyzed cleavage to yield the deformylated indole. researchgate.netekb.eg Studies on various 5-substituted indole-3-carbaldehydes, including 5-halo derivatives, have shown that the reaction proceeds efficiently under reflux conditions. researchgate.net For instance, 5-chloro- and 5-bromo-1H-indole-3-carbaldehyde undergo deformylation to provide the corresponding 5-haloindoles in good yields. Given these precedents, a similar reactivity can be anticipated for this compound. The presence of the free N-H group on the indole ring is considered essential for this deformylation process to occur. researchgate.net
The reaction conditions for the deformylation of halo-substituted indole-3-carbaldehydes are summarized in the table below.
Table 1: Reaction Conditions for Deformylation of Halo-Indole-3-Carbaldehydes
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-chloro-1H-indole-3-carbaldehyde | Silica-HClO₄ | Acetonitrile (B52724) | 80 | 6 | 70 |
| 2 | 5-bromo-1H-indole-3-carbaldehyde | Silica-HClO₄ | Acetonitrile | 80 | 6 | 65 |
Data inferred from studies on 5-halo-indole-3-carbaldehydes. researchgate.net
Bromination-Induced Ring Transformations (e.g., to Indolones and Isatins)
The term "bromination-induced" in the context of this compound refers to transformations of the indole ring system that are influenced by the existing bromine substituents, rather than the addition of more bromine. The electron-withdrawing nature of the bromine atoms and the aldehyde group can render the indole nucleus susceptible to oxidative ring transformations, leading to the formation of valuable heterocyclic structures like indolones and isatins (1H-indole-2,3-diones).
While the direct conversion of this compound to an indolone has not been extensively reported, the oxidation of the aldehyde to a carboxylic acid, followed by subsequent cyclization, is a plausible route. However, the transformation to the corresponding 5,7-dibromoisatin is a more documented pathway for related indole derivatives. organic-chemistry.org The synthesis of isatins from indoles can be achieved through various oxidative methods. organic-chemistry.org For this compound, this transformation would likely involve the oxidation of the C2 position of the indole ring. The aldehyde group at C3 would also be susceptible to oxidation under these conditions.
A plausible pathway for the formation of 5,7-dibromoisatin from this compound would involve an initial oxidation of the C2-C3 double bond. This could potentially proceed through an intermediate epoxide, which would then rearrange to the isatin (B1672199). Various oxidizing agents, such as iodine in the presence of tert-butyl hydroperoxide (TBHP) or NaI/IBX-SO3K, have been successfully employed for the direct conversion of indoles to isatins. organic-chemistry.org
Mechanistic Elucidation of Key Reactions
Kinetic and Spectroscopic Studies of Reaction Intermediates
The elucidation of reaction mechanisms for the transformations of this compound relies heavily on kinetic and spectroscopic analysis of the reaction progress and any observable intermediates.
For the deformylation reaction with anthranilamide, kinetic studies would likely show a dependence on the concentrations of the indole, anthranilamide, and the acid catalyst. Spectroscopic monitoring of the reaction, for instance using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, would allow for the tracking of the disappearance of the starting material and the appearance of the product. The key intermediate, the quinazolinone, could potentially be isolated or detected spectroscopically (e.g., by LC-MS) under carefully controlled conditions.
In the case of the oxidative transformation to 5,7-dibromoisatin, spectroscopic techniques are crucial for identifying intermediates. For example, in situ Infrared (IR) spectroscopy could monitor the disappearance of the aldehyde C=O stretch and the appearance of the characteristic ketone and amide C=O stretches of the isatin ring. Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of the final product and any stable intermediates.
Table 2: Typical Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| This compound | Aldehyde proton (~10.0), Aromatic protons (7.0-8.5), NH proton (>11.0) | Aldehyde carbonyl (~185), Aromatic carbons (110-140) | N-H stretch (~3300), C=O stretch (~1650), Aromatic C=C stretches |
| 5,7-dibromo-1H-indole | Aromatic protons (6.5-8.0), NH proton (>10.0) | Aromatic carbons (100-135) | N-H stretch (~3400), Aromatic C=C stretches |
| 5,7-dibromoisatin | Aromatic protons (7.0-8.0), NH proton (>10.0) | Ketone carbonyl (~175), Amide carbonyl (~160), Aromatic carbons (115-145) | N-H stretch (~3200), C=O stretches (~1750, 1730), Aromatic C=C stretches |
Note: The chemical shifts and stretching frequencies are approximate and can vary based on the solvent and other experimental conditions.
Role of Catalysis and Solvent Effects on Reaction Outcomes
The choice of catalyst and solvent plays a pivotal role in directing the reactivity of this compound and determining the reaction outcome.
Catalysis:
Acid Catalysis: As seen in the deformylation pathway, solid acid catalysts like silica-perchloric acid (Silica-HClO₄) are effective. researchgate.net Homogeneous acids such as p-toluenesulfonic acid have also been investigated, though they may lead to lower yields. researchgate.net The acidity of the catalyst is crucial for the cleavage of the quinazolinone intermediate.
Metal Catalysis: While not explicitly reported for the deformylation of this specific compound, palladium catalysts are known to effect the decarboxylation of indole-3-carboxylic acids, which could be a related transformation. researchgate.net Iron catalysts, such as ferric chloride, have been used for the C3-formylation of indoles and could potentially be explored for related transformations. organic-chemistry.org
Organocatalysis: Chiral organocatalysts are widely used in asymmetric Friedel-Crafts reactions of indoles, highlighting the potential for catalytic control over reactions at the C2 and C3 positions. nih.gov For the transformation to isatin, organocatalytic oxidation methods could offer a metal-free alternative.
Solvent Effects:
The solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates.
In the deformylation reaction, polar aprotic solvents like acetonitrile are commonly used. researchgate.net These solvents can solvate the charged intermediates without interfering with the reaction mechanism.
For oxidative transformations, the choice of solvent can impact the solubility of the oxidizing agent and the substrate. Chlorinated solvents or polar aprotic solvents are often employed.
In some cases, solvent-free conditions, potentially with microwave assistance, can lead to cleaner reactions and higher yields, as has been demonstrated for other indole reactions. ekb.eg The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also influence the regioselectivity of reactions involving indole derivatives. mdpi.com
Derivatization and Functionalization Strategies for Expanding Chemical Space
Synthesis of C3-Substituted Indole (B1671886) Derivatives
The carbaldehyde function at the C3 position is a gateway for introducing a variety of substituents and for constructing new heterocyclic rings.
The reaction of an aldehyde with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative is a fundamental transformation that yields hydrazones and oximes, respectively. nih.gov These reactions proceed via a nucleophilic attack on the carbonyl carbon, followed by dehydration. nih.gov
For indole-3-carbaldehydes, this reaction provides a straightforward method to introduce new N-N or N-O linkages, leading to compounds with potential biological activities. The general reaction involves the condensation of the indole-3-carbaldehyde with hydrazines or hydroxylamine hydrochloride. mdpi.comnih.gov For instance, the reaction of substituted indole-3-carbaldehydes with various carbohydrazides can be carried out to produce indole acylhydrazone derivatives. nih.gov Similarly, oximes can be synthesized via a condensation reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium hydroxide. mdpi.com The formation of these derivatives can sometimes result in syn and anti isomers. mdpi.com
| Starting Aldehyde | Reagent | Product Type | Reference |
|---|---|---|---|
| 1H-indole-3-carbaldehyde | Hydrazine Monohydrate | Carbohydrazide Intermediate | nih.gov |
| 1-benzyl-1H-indole-3-carbaldehyde | Hydroxylamine Hydrochloride / NaOH | Oxime (syn and anti isomers) | mdpi.com |
| 5-Chloro-1H-indole-3-carbaldehyde | Benzoylhydrazide | Benzoylhydrazone | researchgate.net |
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. acgpubs.orgacgpubs.org For indole-3-carbaldehydes, this reaction is a powerful tool for extending the carbon framework at the C3 position, typically leading to α,β-unsaturated products. acgpubs.org
Various active methylene compounds, such as malononitrile (B47326), dialkyl malonates, and nitromethane (B149229), can be used in this reaction. acgpubs.orgderpharmachemica.com The reaction is often catalyzed by bases like piperidine, sometimes in the presence of acetic acid. acgpubs.org For example, reacting indole-3-carbaldehyde with imidazolidine-2,4-dione using triethylamine (B128534) as a catalyst in methanol (B129727) results in the corresponding Knoevenagel condensation product. amazonaws.com These reactions provide access to a wide array of C3-substituted indoles with diverse functional groups. ekb.eg
| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Nitromethane | Ammonium Acetate, 110°C | 3-((E)-2-nitrovinyl)-1H-indole | derpharmachemica.com |
| Imidazolidine-2,4-dione | Triethylamine, Methanol | α,β-unsaturated N-substituted indole | amazonaws.com |
| Malononitrile | Piperidine, Acetic Acid | Substituted olefinic indole derivative | acgpubs.org |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic Acid | Knoevenagel Product | ekb.eg |
The aldehyde group at C3 of the indole ring, along with the adjacent C2 position, can participate in reactions that build new heterocyclic rings onto the indole core. These annulation reactions are crucial for synthesizing complex, fused heterocyclic systems.
Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. nih.gov One common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones with hydrazine. nih.gov The Knoevenagel products derived from 5,7-dibromo-1H-indole-3-carbaldehyde can serve as the α,β-unsaturated ketone precursors. Subsequent reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) rings fused or linked to the indole structure. nih.gov For instance, the reaction of chalcones (a type of α,β-unsaturated ketone) with hydrazonoyl halides is a known method for synthesizing various heterocyclic compounds, including pyrazoles. nih.gov
Construction of C5,C7-Di-substituted Indole Scaffolds
The bromine atoms at the C5 and C7 positions are key functional handles for introducing aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org This reaction is particularly effective for the arylation of halogenated indoles. nih.gov
For this compound, a double Suzuki-Miyaura coupling can be employed to introduce two aryl groups at the C5 and C7 positions. rsc.orgnih.gov Research has shown that efficient synthesis of 5,7-diarylindoles can be achieved from 5,7-dibromoindoles using a low loading of a palladium catalyst, such as Pd(PPh₃)₄, often in green solvents like water. rsc.orgnih.govresearchgate.net This method works for both N-protected and unprotected indoles, providing a convenient route to novel 5,7-diarylindoles in moderate to excellent yields. rsc.orgnih.gov The reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
| Catalyst | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (1.5 mol%/coupling) | Not specified | Water or Water/Ethanol | Green, protecting-group free | rsc.orgnih.gov |
| Palladacycle catalysts | K₃PO₄ | Dioxane/Water | Mild conditions, good for N-rich heterocycles | nih.gov |
The Suzuki-Miyaura coupling methodology is not limited to the introduction of simple aryl groups; it can also be extended to heteroarylboronic acids. This allows for the synthesis of 5,7-diheteroaryl indoles from this compound. rsc.orgnih.gov The ability to introduce heteroaryl moieties is of great interest as these motifs are prevalent in many biologically active molecules. The same efficient, low-catalyst loading, and aqueous conditions developed for diarylation can often be applied to the synthesis of these diheteroaryl analogs, significantly expanding the accessible chemical space for drug discovery and material science applications. rsc.orgnih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. The incorporation of a halogenated indole scaffold like this compound into such reactions would theoretically offer a direct route to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bromine atoms at the 5 and 7 positions could serve as synthetic handles for further functionalization, for instance, through cross-coupling reactions, thereby expanding the chemical space accessible from the MCR products.
Design and Scope of MCRs for Complex Molecule Synthesis
The aldehyde functional group of this compound makes it a suitable candidate for several well-known isocyanide-based MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions.
In a hypothetical Ugi four-component reaction, this compound would react with an amine, a carboxylic acid, and an isocyanide. The design of such a reaction would involve selecting a diverse set of the other three components to explore a wide range of chemical structures. The expected products would be complex bis-amides featuring the dibromoindole moiety. The scope would be defined by the steric and electronic compatibility of the various reactants with the indole aldehyde.
Similarly, in a Passerini three-component reaction, the compound could be combined with a carboxylic acid and an isocyanide to yield α-acyloxy amides. The design would focus on varying the carboxylic acid and isocyanide inputs to assess the reaction's tolerance to different functional groups.
The Groebke-Blackburn-Bienaymé reaction offers a pathway to fused imidazopyridine scaffolds. Here, this compound would react with an aminopyridine and an isocyanide. The strategic design would involve exploring different substituted aminopyridines and a variety of isocyanides to generate a collection of novel, polycyclic aromatic systems.
A hypothetical data table for a designed Groebke-Blackburn-Bienaymé reaction is presented below to illustrate the expected, though currently undocumented, outcomes.
| Aldehyde Component | Amine Component | Isocyanide Component | Expected Product Scaffold |
| This compound | 2-Aminopyridine | tert-Butyl isocyanide | 2-(tert-Butyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |
| This compound | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-Chloro-2-(cyclohexyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |
| This compound | 2-Amino-4-methylpyridine | Benzyl isocyanide | 7-Methyl-2-(benzyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |
Generation of Diverse Chemical Libraries
The primary advantage of employing MCRs is the ability to rapidly generate large libraries of structurally diverse compounds from a set of readily available starting materials. By systematically varying the inputs for reactions like the Ugi or Groebke-Blackburn-Bienaymé, a combinatorial library based on the this compound scaffold could be synthesized.
The generation of such a library would follow a structured design. For instance, a library based on the Ugi reaction could be created by reacting this compound with a matrix of different amines, carboxylic acids, and isocyanides. This approach allows for the exploration of multiple "exit vectors" from the core scaffold, introducing diversity at several points in the final molecule.
The resulting library of dibromoindole-containing compounds would be of significant interest for high-throughput screening in drug discovery programs. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of bromine atoms provides opportunities for further chemical modification to optimize properties such as potency, selectivity, and metabolic stability.
An illustrative table for a potential chemical library derived from a hypothetical Ugi reaction is shown below.
| Amine | Carboxylic Acid | Isocyanide | Resulting Library Member Core Structure |
| Aniline | Acetic Acid | tert-Butyl isocyanide | N-Aryl-N-(acyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Benzyl-N-(benzoyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |
| Piperidine | Propionic Acid | Benzyl isocyanide | N-(Piperidinyl)-N-(propionyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |
Theoretical and Computational Investigations of 5,7 Dibromo 1h Indole 3 Carbaldehyde
Quantum Chemical Characterization of Molecular Structure
Geometry Optimization and Conformational Analysis
A full geometry optimization and conformational analysis of 5,7-dibromo-1H-indole-3-carbaldehyde using computational methods like DFT would be the first step in its theoretical characterization. This would involve calculating the potential energy surface to identify the most stable conformer(s). For similar molecules, like indole-3-carbinol (B1674136), researchers have performed 3D potential energy scans to identify stable conformers arising from the rotation of substituents. tsijournals.com For this compound, key dihedral angles to consider would be those associated with the C3-carbaldehyde group. The resulting optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles.
Influence of Bromine Substituents on Indole (B1671886) Ring Planarity and Bond Lengths
The presence of two bulky and electronegative bromine atoms at the C5 and C7 positions of the indole ring is expected to have a pronounced effect on its geometry. A computational study would quantify the extent to which these substituents might distort the planarity of the bicyclic indole system. Furthermore, changes in the C-C and C-N bond lengths within the ring, as well as the C-Br bond lengths, would be of significant interest. Such data, when compared to unsubstituted indole-3-carbaldehyde, would elucidate the steric and electronic impact of the bromine atoms.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity and electronic properties. A computational analysis would provide the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Studies on other indole derivatives have shown that substituent changes significantly affect this gap. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
An MEP map for this compound would be invaluable for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution on the molecule, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For related indole-3-carbaldehyde semicarbazones, MEP analysis has identified the carbonyl oxygen as a site for electrophilic attack and the amide and hydrazone hydrogens as susceptible to nucleophilic attack. researchgate.net
Natural Bonding Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to the molecule's stability. It would also provide insights into the nature of the C-Br, C-N, and C=O bonds. Similar analyses on other indole systems have been used to understand stabilizing effects and charge delocalization. researchgate.netresearchgate.net
Computational Studies on Reactivity and Reaction Mechanisms
Transition State Analysis for Key Chemical Transformations
Further research in the field of computational chemistry focusing on this specific halogenated indole would be necessary to provide the data required for a comprehensive theoretical analysis as outlined.
Solvent Effects on Electronic Structure and Reactivity via Continuum Models
The influence of solvents on the electronic structure and reactivity of a molecule like this compound would theoretically be investigated using continuum solvation models such as the Polarizable Continuum Model (PCM). These models simulate the solvent environment as a continuous dielectric medium, allowing for the calculation of how the solvent polarity affects the molecule's properties.
In such a study, key parameters like the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap would be calculated in various solvents of differing polarity. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to analyze its structure and charge distribution. nih.gov It is anticipated that for this compound, increasing solvent polarity would lead to a stabilization of charge-separated states, which would be reflected in the electronic properties.
Table 1: Hypothetical Solvent Effects on Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1 | Data not available | Data not available | Data not available | Data not available |
| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |
| Chloroform | 4.81 | Data not available | Data not available | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |
| Water | 78.39 | Data not available | Data not available | Data not available | Data not available |
| Note: This table is illustrative and based on general principles of solvent effects on organic molecules. Specific data for this compound is not available in the cited literature. |
The study of indole in an aqueous solvent using liquid-jet photoelectron spectroscopy has shown that the presence of water can lower the vertical excitation energy by as much as 0.5 eV compared to the gas phase, highlighting the significant impact of the solvent environment. rsc.org Similar effects would be expected for its dibromo derivative.
Advanced Electronic Properties: Non-Linear Optics (NLO) and Charge Transfer
The NLO properties of organic molecules are of great interest for applications in photonics and optoelectronics. These properties are governed by the molecular hyperpolarizability, which can be calculated using computational methods. The presence of electron-donating (the indole nitrogen) and electron-withdrawing (the aldehyde group and bromine atoms) moieties in this compound suggests the potential for intramolecular charge transfer (ICT), a key factor for significant NLO response.
Theoretical calculations for various indole derivatives have demonstrated that their NLO properties can be tuned by substituents. researchgate.net For this compound, the bromine atoms would act as electron-withdrawing groups, potentially enhancing the ICT character and, consequently, the NLO response.
A computational study would typically calculate the first-order hyperpolarizability (β) to quantify the NLO response. The analysis would also involve examining the molecular electrostatic potential (MEP) to identify the electron-rich and electron-deficient regions of the molecule, providing insight into the charge distribution and potential for charge transfer upon excitation. For instance, in 5-Bromo-2-Hydroxybenzaldehyde, the MEP shows a region of maximum electron density around the aldehyde group. nih.gov
Table 2: Hypothetical Non-Linear Optical and Charge Transfer Properties of this compound
| Property | Calculated Value | Unit |
| First-order Hyperpolarizability (β) | Data not available | a.u. |
| HOMO-LUMO Transition Contribution to β | Data not available | % |
| Charge Transfer upon S0 → S1 Excitation | Data not available | e⁻ |
| Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the existing literature. |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Molecular Architectures
The inherent reactivity of 5,7-dibromo-1H-indole-3-carbaldehyde allows chemists to employ it as a foundational piece in the assembly of intricate molecular structures. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the dibrominated benzene (B151609) ring provides sites for further functionalization or structural extension.
Precursor in the Synthesis of Indole (B1671886) Alkaloids and Natural Products
Indole alkaloids are a large and structurally diverse class of natural products, many of which are isolated from marine organisms and exhibit significant biological activities. nih.govnih.gov Brominated indoles, in particular, are characteristic of marine alkaloids. nih.gov The compound this compound is a key starting material for accessing this chemical space.
Research has demonstrated the use of related brominated indole-3-carboxaldehydes in the synthesis of marine-derived alkaloids. For instance, 6-bromoindole-3-carboxaldehyde (B99375) is a crucial intermediate in the synthesis of barettin, a marine alkaloid from the sponge Geodia barretti known for its potential as an antifouling agent. ki.se The aldehyde group can be transformed through reactions like the Horner-Wadsworth-Emmons olefination to build the complex side chain of the target alkaloid. ki.se
Given this precedent, this compound is recognized as a valuable precursor for a variety of complex natural products. Its structure is particularly relevant for the synthesis of dibrominated bis-indole alkaloids like those in the dragmacidin family, which are known for their antiviral and cytotoxic activities. The aldehyde can be used to construct one half of the molecule, which is then coupled with another indole moiety. The bromine atoms not only mimic the halogenation pattern found in nature but also provide handles for late-stage modifications to create analogues with potentially enhanced therapeutic properties.
Table 1: Examples of Related Brominated Indole Alkaloids and Precursors
| Compound/Class | Precursor Example | Synthetic Reaction Type | Source Organism (Example) |
|---|---|---|---|
| Barettin | 6-Bromoindole-3-carboxaldehyde | Horner-Wadsworth-Emmons | Geodia barretti (Sponge) |
| Aplysinopsins | Brominated Tryptophan Derivatives | N/A (Biosynthesis) | Smenospongia aurea (Sponge) |
| Dragmacidins | Dibrominated Indole Moieties | Cross-coupling Reactions | Spongosorites sp. (Sponge) |
Intermediate for Heterocyclic Compounds with Advanced Functions
The aldehyde group of this compound is a gateway to a vast number of other heterocyclic systems. researchgate.netekb.eg It readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinylogous systems, respectively. These products can then undergo intramolecular cyclization reactions to yield more complex, fused heterocyclic architectures.
For example, indole-3-carboxaldehydes are used in multicomponent reactions to assemble pharmaceutically interesting scaffolds like pyrimidines and carbazoles. researchgate.net The presence of the two bromine atoms on the this compound scaffold adds another layer of synthetic utility. These halogens can be substituted or used as coupling sites in transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide range of other molecular fragments. This dual reactivity makes it a powerful intermediate for creating novel, highly functionalized heterocyclic compounds for applications in medicinal chemistry and materials science.
Scaffold for Catalyst Development
While the direct use of this compound as a catalyst scaffold is not extensively documented, its structural motifs are highly relevant in ligand design for catalysis. The indole ring is a common feature in ligands for asymmetric catalysis. Furthermore, the aldehyde can be converted into various chelating groups, such as Schiff bases or phosphines.
A key potential application lies in using the bromine atoms as anchoring points for metallic catalytic centers. Through reactions like lithiation followed by quenching with a metal halide, the indole scaffold could be appended to a transition metal, creating a new catalyst. The rigidity of the indole ring system is an advantageous feature for a ligand, as it can impart specific geometric constraints on the metal center, influencing the stereoselectivity and efficiency of a catalytic reaction. Recent advances in catalysis have included developing catalytic versions of classical reactions like the Vilsmeier-Haack formylation, which is used to produce indole-3-carboxaldehydes, underscoring the chemical significance of this class of compounds as synthetic targets and building blocks. orgsyn.org
Role in Materials Chemistry Research
The electron-rich nature of the indole ring, combined with the influence of the bromo- and aldehyde substituents, makes this compound an attractive component for the design of novel organic functional materials.
Design of Organic Electronic and Optoelectronic Materials
Indole and its fused derivatives, such as carbazoles, are widely used in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net These materials often serve as host materials or as part of the emissive dopant. The indole moiety provides good hole-transporting properties and a rigid structure that can be beneficial for achieving high photoluminescence quantum yields.
Researchers design and synthesize complex iridium(III) complexes containing fused indole-carbazole ligands for use in highly efficient OLEDs. rsc.orgrsc.org These rigid ligands help to achieve narrow emission spectra and reduce efficiency roll-off at high brightness. rsc.org this compound serves as a foundational building block for such advanced materials. The bromine atoms significantly influence the electronic properties of the molecule:
Heavy Atom Effect : The presence of bromine atoms can promote intersystem crossing, which is essential for harvesting both singlet and triplet excitons in phosphorescent OLEDs (PhOLEDs), potentially leading to higher internal quantum efficiencies.
Tuning Energy Levels : Halogenation can lower the HOMO and LUMO energy levels of the molecule, which is a critical strategy for tuning the emission color and improving charge injection/transport balance in multilayer OLED devices.
Synthetic Handle : The bromine atoms serve as reactive sites for cross-coupling reactions, allowing the indole unit to be incorporated into larger, conjugated systems required for emissive or charge-transport layers. nih.gov
Integration into Polymeric Structures for Functional Materials
Conducting polymers are a class of organic materials with extended π-conjugation that exhibit electrical conductivity. ekb.eg Polymers based on heterocyclic units like indole and carbazole (B46965) are of significant interest for applications in sensors, electrochromic devices, and as hole-transport layers in photovoltaics. nih.govresearchgate.net
This compound is an ideal monomer for incorporation into polymeric structures through polycondensation or cross-coupling polymerization methods. The two bromine atoms provide the necessary reactive sites for polymerization reactions such as:
Suzuki Polymerization : Reacting with a diboronic ester in the presence of a palladium catalyst.
Stille Polymerization : Reacting with an organostannane reagent.
Yamamoto Polymerization : Direct coupling using a nickel catalyst.
The resulting polymers would feature the indole-3-carbaldehyde unit either as part of the main chain or as a pendant group, depending on the comonomer used. The aldehyde group can be retained for post-polymerization modification or it can be used to create cross-linked networks. The incorporation of this dibromo-indole unit is expected to influence the polymer's solubility, morphology, and electronic properties, such as its conductivity and band gap, making it a strategic component for developing new functional polymeric materials. nih.govrsc.org
Table 2: Chemical Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-bromoindole-3-carboxaldehyde |
| Barettin |
| Dragmacidin |
| Indole |
| Carbazole |
| Pyrimidine |
Development of Fluorescent Probes and Dyes
The indole ring system is inherently fluorescent and forms the core of many well-known fluorophores. This compound is a valuable precursor for the synthesis of novel fluorescent probes and dyes. The aldehyde functional group at the 3-position is a key reactive handle, allowing for the straightforward extension of the molecule's π-conjugated system through reactions like Knoevenagel or Wittig condensations. This extension is a fundamental strategy for tuning the color and performance of fluorescent dyes.
While the indole scaffold provides the basic fluorescent unit, the dibromo-substitution pattern is significant. The presence of heavy atoms like bromine can modulate the photophysical properties of the resulting dye molecules, potentially influencing parameters such as fluorescence lifetime and quantum yield through the heavy-atom effect. This makes the compound a versatile starting material for chemists aiming to design specialized dyes for applications in cellular imaging and sensing, where tailored fluorescent properties are essential.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly and recognition. The structure of this compound is rich with features that enable its participation in forming complex, ordered systems.
Design of Molecular Recognition Systems
Molecular recognition requires a host molecule to have specific binding sites that are complementary to a guest molecule. This compound possesses several key functional groups capable of forming directional, non-covalent bonds.
Hydrogen Bonding: The N-H group of the indole ring is an effective hydrogen bond donor, while the oxygen atom of the C=O aldehyde group is a hydrogen bond acceptor. This donor-acceptor pairing is a foundational interaction for recognizing and binding to target molecules that feature complementary sites, such as amides, carboxylic acids, or other heterocyclic systems. In the parent 1H-indole-3-carbaldehyde, N-H⋯O hydrogen bonds are known to link molecules together in the solid state. nih.gov
Halogen Bonding: The two bromine atoms at the 5- and 7-positions are significant for their ability to participate in halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen, oxygen, or another electron-rich atom. This interaction provides a powerful and specific tool for designing receptors that can selectively bind to anionic or electron-rich guest species. The defined geometry of halogen bonds makes them particularly useful in creating highly ordered recognition systems. nih.govresearchgate.net
By integrating these interaction sites into a larger macrocyclic or acyclic structure, derivatives of this compound can be engineered to act as selective receptors for ions or small organic molecules.
Formation of Self-Assembled Structures and Host-Guest Systems
The same non-covalent forces that enable molecular recognition also drive the spontaneous self-assembly of molecules into larger, well-defined structures. The combination of hydrogen bonding and halogen bonding capabilities in this compound makes it an excellent candidate for constructing intricate supramolecular architectures.
Molecules of this compound can interact with each other through a network of N-H⋯O hydrogen bonds and Br⋯O or Br⋯N halogen bonds. nih.govnih.gov This interplay can lead to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional frameworks in the solid state. The predictability and directionality of these bonds are central to the field of crystal engineering. nih.gov
When these self-assembled structures contain voids or channels, they can function as host systems capable of encapsulating smaller guest molecules. The size, shape, and chemical nature of the cavity are determined by the arrangement of the constituent molecules, which is in turn dictated by the non-covalent interactions. This allows for the creation of crystalline materials that can be used for separation, storage, or sensing applications, where the host framework selectively includes or releases specific guests.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 5,7-Dibromo-3-formylindole, 5,7-Dibromoindole-3-carboxaldehyde |
| CAS Number | 126811-14-1 |
| Molecular Formula | C₉H₅Br₂NO |
| Molecular Weight | 302.95 g/mol |
| Appearance | Solid |
| Melting Point | 200-205 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₅Br₂NO |
Molecular and Mechanistic Biological Studies of 5,7 Dibromo 1h Indole 3 Carbaldehyde and Its Derivatives
Investigation of Molecular Interactions with Biomolecules
The biological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules. For 5,7-dibromo-1H-indole-3-carbaldehyde and its derivatives, research has begun to elucidate these interactions at the molecular level, focusing on enzyme inhibition, protein binding, and DNA interactions.
While specific studies on the enzyme inhibition of this compound are not extensively documented, the broader class of brominated indole (B1671886) derivatives has shown significant potential as enzyme inhibitors. For instance, various indole derivatives are known to inhibit a range of kinases, which are crucial regulators of cellular processes. The di-bromination at the 5 and 7 positions of the indole ring is expected to enhance the lipophilicity and electron-withdrawing nature of the molecule, potentially influencing its binding to the ATP-binding pocket of kinases.
Research on related structures provides insights into potential mechanisms. For example, certain dibromo-dihydrodibenzofuran derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer. acs.org These compounds bind to the canonical ATP binding site of the enzyme. acs.org Similarly, 3,5-disubstituted-indole-7-carboxamides have been optimized as potent and selective inhibitors of IκB kinase β (IKKβ), another key enzyme in inflammatory pathways. nih.gov These studies suggest that the brominated indole scaffold can be a valuable pharmacophore for designing specific enzyme inhibitors. The carbaldehyde group at the 3-position can also participate in hydrogen bonding or covalent interactions with amino acid residues in the active site of an enzyme.
A study on a series of 2-oxindole conjugates, which share the core indole structure, revealed potent inhibitory activity against several protein kinases, including FGFR1, VEGFR, and RET kinases. nih.gov This highlights the potential of the indole scaffold in kinase inhibition.
Table 1: Examples of Enzyme Inhibition by Related Indole Derivatives
| Compound Class | Target Enzyme(s) | Key Structural Features for Activity |
| Dibromo-dihydrodibenzofurans | Casein Kinase 2 (CK2) | Dibromo substitution, anilinomethylene moiety |
| 3,5-disubstituted-indole-7-carboxamides | IκB kinase β (IKKβ) | C3 sulfonamide, C5 aromatic, C7 primary carboxamide |
| 2-oxindole conjugates | FGFR1, VEGFR, RET kinases | 3-alkenyl-oxindole scaffold |
The interaction of small molecules with proteins is fundamental to their biological function. The parent compound, indole-3-carbaldehyde, is a known agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. researchgate.net This interaction is crucial for maintaining intestinal mucosal homeostasis. researchgate.net The introduction of two bromine atoms at positions 5 and 7 of the indole ring in this compound would significantly alter its electronic and steric properties, likely modulating its binding affinity and specificity for AhR and other proteins.
The bromine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The electron-deficient outer region of the bromine atom can interact favorably with nucleophilic sites on the protein, such as the backbone carbonyl oxygens or the side chains of serine, threonine, or tyrosine.
Some indole derivatives have been shown to interact with DNA, a mechanism that can lead to cytotoxic and antimicrobial effects. While direct evidence for this compound is limited, studies on related compounds provide plausible mechanisms. For instance, indolylchalcones derived from N-substituted indole-3-carbaldehydes have been reported to exhibit intercalation bioactivity with DNA. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.
The planar aromatic system of the dibromoindole core of this compound makes it a potential candidate for DNA intercalation. Furthermore, the carbaldehyde group could potentially form hydrogen bonds with the phosphate (B84403) backbone or the bases in the major or minor groove of the DNA.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For this compound and its derivatives, SAR studies focus on how the bromine substituents and the carbaldehyde group influence their interactions with biomolecules.
The position and nature of halogen substituents on the indole ring can have a dramatic effect on biological activity. A recent study on indole derivatives against extensively drug-resistant Acinetobacter baumannii highlighted the influence of substitution at positions 5 and 7 on their biological activity. nih.gov
The two bromine atoms in this compound have several key impacts:
Electronic Effects: Bromine is an electron-withdrawing group, which modifies the electron distribution of the indole ring system. This can affect the pKa of the indole nitrogen and the reactivity of the carbaldehyde group.
Halogen Bonding: As mentioned earlier, the bromine atoms can participate in halogen bonding with protein and enzyme targets, providing an additional stabilizing interaction that can contribute to binding affinity and specificity.
The carbaldehyde group at the 3-position of the indole ring is a versatile functional group that can be readily modified to explore SAR. It is a key site for forming hydrogen bonds and can act as a precursor for the synthesis of a wide range of derivatives. researchgate.net
Studies on indole-3-aldehyde hydrazone derivatives have demonstrated that modifications at this position can lead to compounds with significant antimicrobial activity. nih.gov For example, a series of 5-bromoindole-3-aldehyde hydrazones showed broad-spectrum activity against various bacteria and fungi. nih.gov The conversion of the carbaldehyde to a hydrazone introduces additional hydrogen bond donors and acceptors, as well as extending the conjugated system, which can all influence biological activity.
Furthermore, the condensation of the carbaldehyde with other molecules can lead to new chemical entities with distinct biological profiles. For example, the Claisen-Schmidt condensation of N-substituted indole-3-carbaldehydes with acetophenones yields indolylchalcones with potential DNA intercalating properties. researchgate.net
Analysis of N-Substitution Effects on Biological Interactions
The biological activity of indole derivatives can be significantly modulated by substitutions at the N-1 position of the indole ring. psu.edu Research into N-substituted indole-3-carbaldehydes has revealed that these modifications can enhance or alter their biological profiles, including their antitumor and antimicrobial properties. psu.eduderpharmachemica.com
The synthesis of N-substituted indole-3-carbaldehyde derivatives, often achieved through N-alkylation, allows for the exploration of structure-activity relationships. psu.edumdpi.com For instance, the introduction of different alkyl or aryl groups at the nitrogen atom can influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn affects how it interacts with biological targets. nih.gov Studies on various N-substituted carbazoles, a related class of indole-containing compounds, have demonstrated that such substitutions are critical for their antiproliferative activity against various cancer cell lines. nih.gov For example, certain N-substituted pyrrolocarbazoles have shown potent inhibition of pim-kinase, an important target in cancer therapy. nih.gov
While direct studies on N-substituted derivatives of this compound are not extensively detailed in the provided search results, the general principles of N-substitution on the indole-3-carbaldehyde scaffold suggest that such modifications would likely have a profound impact on the biological interactions of the dibrominated compound. The process of N-alkylation or N-acylation of the indole-3-carboxaldehyde (B46971) core is a well-established method for creating diverse chemical libraries for biological screening. derpharmachemica.comekb.eg
Table 1: Examples of N-Substituted Indole Derivatives and their Reported Activities
| Compound Class | Substitution Type | Reported Biological Activity |
|---|---|---|
| N-alkylated indole-3-carbaldehydes | Alkylation | Antitumor, Antimicrobial psu.edu |
| N-substituted carbazoles | Various | Antiproliferative, Antimicrobial nih.gov |
Cellular Pathway Modulation Investigations (in vitro studies)
Effects on Cell Division Cycle Mechanisms (e.g., pronuclei migration, chromatin condensation, spindle assembly)
Derivatives of this compound have been shown to exert significant effects on the cell division cycle. A potent derivative, identified as AK306, acts as a mitotic-arrest agent. nih.govnih.gov This compound disrupts the formation of the bipolar spindle assembly, a critical structure for the proper segregation of chromosomes during mitosis. nih.gov Cells treated with AK306 exhibit the formation of multiple microtubule organizing centers, which leads to aberrant multipolar spindles. nih.govnih.gov
Interestingly, even after the removal of AK306, cells are unable to reform normal bipolar spindles, indicating a lasting disruption of the mitotic machinery. nih.gov This effect appears to be due to the formation of acentrosomal microtubule organizing centers rather than an over-replication of centrioles. nih.gov The disruption of the mitotic spindle by AK306 ultimately leads to mitotic arrest. nih.govnih.gov The parent compound, indole-3-carbaldehyde, has also been noted to affect cell cycle-related genes. nih.gov
Modulation of Macromolecule Synthesis and Cytoskeleton Reorganization
The influence of this compound derivatives extends to the modulation of the cytoskeleton. The aforementioned compound, AK306, was found to bind to the clathrin heavy chain (CLTC), a protein involved in both endocytosis and mitosis. nih.govnih.gov By binding to CLTC, AK306 disrupts its cellular localization, which is crucial for the proper formation of the mitotic spindle. nih.gov This disruption of the clathrin heavy chain's function directly impacts the organization of the microtubule cytoskeleton during cell division. nih.govnih.gov
While the provided information does not detail direct effects on the synthesis of macromolecules like proteins or nucleic acids, the profound impact on the cell cycle and cytoskeletal organization suggests that downstream effects on macromolecule synthesis are likely. For instance, a prolonged mitotic arrest can trigger pathways that may halt or alter normal cellular synthesis processes.
Investigation of Receptor Agonist/Antagonist Activity (e.g., Aryl Hydrocarbon Receptor)
Indole-3-carbaldehyde, the parent compound of this compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular differentiation. nih.govnih.gov Upon ligand binding, the AhR translocates to the nucleus and activates the transcription of target genes. nih.gov
Derivatives of indole-3-carbaldehyde, such as indole-3-carbinol (B1674136) (I3C), also act as AhR ligands. nih.govnih.gov The activation of AhR by these compounds can lead to immunomodulatory effects, such as the suppression of pro-inflammatory mediators. nih.gov Given that indole-3-carbaldehyde itself is an AhR agonist, it is plausible that this compound and its derivatives could also interact with this receptor. The bromine substitutions on the indole ring would likely alter the binding affinity and subsequent receptor activation, a common phenomenon in structure-activity relationships.
Studies on Cellular Apoptosis and Proliferation Pathways (excluding cancer treatment outcomes)
The disruption of the cell cycle by derivatives of this compound is closely linked to the induction of apoptosis, or programmed cell death. The mitotic arrest induced by the derivative AK306 is followed by apoptosis. nih.govnih.gov This suggests that the cell possesses a surveillance mechanism that triggers apoptosis when mitotic errors, such as the formation of aberrant spindles, cannot be resolved. nih.gov
The apoptotic response to mitotic disruption can be mediated by pathways such as the p53 pathway. nih.gov Cells arrested in mitosis can activate this pathway, leading to apoptosis. nih.gov Studies on related indole compounds like indole-3-carbinol have shown that they can induce apoptosis through the activation of caspase-8 and the p53 pathway. nih.govnih.gov The antiproliferative activity of N-substituted indole-3-carbaldehydes has also been documented, indicating that this class of compounds can inhibit cell growth. psu.edu
Table 2: Summary of In Vitro Cellular Effects of this compound and its Derivatives
| Cellular Process | Observed Effect | Investigated Compound/Derivative |
|---|---|---|
| Spindle Assembly | Disruption, formation of multipolar spindles | AK306 nih.govnih.gov |
| Mitotic Progression | Arrest in mitosis | AK306 nih.govnih.gov |
| Cytoskeleton | Disruption of clathrin heavy chain localization | AK306 nih.gov |
| Receptor Interaction | Potential agonism at Aryl Hydrocarbon Receptor | Inferred from Indole-3-carbaldehyde wikipedia.org |
| Apoptosis | Induction following mitotic arrest | AK306 nih.govnih.gov |
Biosynthetic Relevance in Natural Systems
This compound is a brominated indole alkaloid. sigmaaldrich.com Such compounds are often found in marine organisms, particularly sponges of the genus Smenospongia. targetmol.combiocat.com The presence of brominated indoles in these organisms suggests the existence of specific biosynthetic pathways capable of incorporating bromine atoms onto the indole ring.
The core structure, indole-3-carbaldehyde, is a naturally occurring compound found in various plants and is also produced by gut microbiota from the metabolism of tryptophan. ekb.egwikipedia.orgresearchgate.netnih.gov In plants like Arabidopsis thaliana, indole-3-carbaldehyde is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov The enzyme brassinin (B1667508) oxidase, found in some fungi, can also produce indole-3-carbaldehyde by converting the phytoalexin brassinin. ekb.eg
The biosynthesis of the dibrominated form in marine sponges likely involves halogenase enzymes that catalyze the electrophilic bromination of the indole nucleus. The exact precursors and enzymatic steps leading to this compound in these natural systems are a subject of ongoing research in marine natural products chemistry.
Role as a Metabolite or Intermediate in Natural Product Biosynthesis (e.g., in plants or fungi)
While this compound has not been definitively isolated and reported as a natural product from a specific organism in the available scientific literature, its core structure and substitution pattern strongly suggest a plausible role as a metabolite or biosynthetic intermediate, particularly within marine ecosystems. The basis for this lies in the well-established biosynthesis of its parent compound and the prevalence of brominated indoles in marine life.
The unhalogenated core, 1H-indole-3-carbaldehyde, is a known natural product found in various plants, such as cabbage and cotton, and is synthesized by microorganisms. ekb.egnih.govresearchgate.net Its biosynthesis generally originates from the amino acid L-tryptophan. researchgate.net In plants like Arabidopsis, the pathway can proceed through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. ekb.eg
The key to the natural occurrence of the dibromo-variant is the process of halogenation, a common biochemical transformation in marine organisms. Marine environments, particularly sponges, algae, and marine-derived fungi, are prolific sources of halogenated secondary metabolites, with brominated compounds being especially common. nih.govmdpi.com This is exemplified by the isolation of a related isomer, 5,6-dibromo-1H-indole-3-carbaldehyde , from the marine sponge Smenospongia sp. The existence of this isomer confirms that the indole-3-carbaldehyde skeleton is a substrate for enzymatic bromination in nature.
Based on analogous biosynthetic pathways, a proposed route for the formation of this compound would likely involve:
Formation of the Indole Core : Biosynthesis would begin with L-tryptophan, the universal precursor for indole alkaloids. nih.gov
Generation of the Aldehyde : The tryptophan-derived indole ring would be modified to produce the indole-3-carbaldehyde scaffold.
Enzymatic Bromination : The crucial step would be the regioselective bromination of the indole nucleus at the C-5 and C-7 positions. This reaction is catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs), which are widespread in marine bacteria and other organisms. nih.govresearchgate.net These enzymes utilize bromide salts from seawater to attach bromine atoms to specific positions on aromatic rings. nih.govnih.gov
The table below summarizes key indole-3-carbaldehyde derivatives found in nature, highlighting the natural precedent for this class of compounds.
| Compound Name | Natural Source | Organism Type | Citation |
| 1H-Indole-3-carbaldehyde | Lactarius subplinthogalus, Pea seedlings, Cotton | Fungus, Plant | ekb.egnih.govresearchgate.net |
| 5,6-dibromo-1H-indole-3-carbaldehyde | Smenospongia sp. | Marine Sponge | chemicalbook.com |
Biomimetic Synthesis Approaches Inspired by Natural Pathways
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. While a specific biomimetic synthesis inspired by the natural pathway of this compound is not documented (as the pathway itself is only proposed), synthetic approaches to related brominated marine alkaloids often draw inspiration from general biosynthetic principles. These syntheses underscore the role of brominated indole aldehydes as crucial intermediates, mirroring their likely function in nature as building blocks for more complex structures. ekb.egresearchgate.net
The core principle of these inspired syntheses is the use of a simple indole precursor that undergoes key transformations, such as halogenation and condensation, that are analogous to enzymatic processes. Chemists often use brominated indole-3-carbaldehydes as starting points for the total synthesis of intricate marine alkaloids.
A prominent example is the synthesis of the alkaloid Barettin, which was isolated from the marine sponge Geodia barretti. A laboratory synthesis of this compound utilized 6-bromoindole-3-carboxaldehyde (B99375) as the starting material. researchgate.net The aldehyde functional group was key to constructing the rest of the molecule through a Horner-Wadsworth-Emmons reaction, demonstrating how this simple precursor can be elaborated into a more complex natural product. researchgate.net
This general strategy can be viewed as biomimetic in its logic:
Use of a Biosynthetically Relevant Core : The synthesis begins with a halogenated indole aldehyde, a plausible intermediate in the natural pathway.
Stepwise Elaboration : The molecule is built out from this core, adding functional groups and rings in a sequence that could mimic the action of various enzymes (e.g., synthases, cyclases) in the cell.
While these syntheses use chemical reagents rather than enzymes, they validate the role of compounds like this compound as pivotal intermediates. They represent a logical and efficient way to access complex molecular architectures found in nature. Nonbiomimetic strategies, which use transformations completely different from biosynthetic routes, also exist and offer alternative pathways to these molecules. rsc.org
The following table details synthetic strategies for related marine alkaloids that employ brominated indole precursors, illustrating the biomimetic concept.
| Target Alkaloid Class | Precursor Used | Key Synthetic Step (Biomimetic Analogy) | Citation |
| Barettin | 6-bromoindole-3-carboxaldehyde | Horner–Wadsworth–Emmons reaction (Chain elongation) | researchgate.net |
| Hamacanthins, Spongotines, Topsentins | 6-bromoindol-3-yl derivative | Construction of a diaminoethane unit (Condensation/amination) | nih.govresearchgate.net |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies
While traditional batch synthesis methods for 5,7-dibromo-1H-indole-3-carbaldehyde are established, the future of its production and derivatization lies in the adoption of more efficient, sustainable, and scalable technologies. Emerging synthetic methodologies promise to revolutionize the accessibility and application of this and related halogenated indole (B1671886) compounds.
The application of flow chemistry and continuous manufacturing to the synthesis of indole derivatives is a rapidly growing area of research that holds immense promise for the production of this compound. nih.gov Continuous flow processes offer several advantages over traditional batch methods, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and facile scalability. uc.ptallfordrugs.com Future research will likely focus on adapting multi-step indole syntheses, such as the Fischer, Bischler, or Reissert methods, into continuous flow systems for the direct production of di-bromo-indole scaffolds. nih.govuc.pt
The development of bespoke microreactors could enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities of this compound. Furthermore, the integration of in-line purification and analysis techniques within a continuous manufacturing setup could streamline the entire production process, from starting materials to the final, purified compound. uc.pt The exploration of gas-liquid-liquid flow processes could also open new avenues for direct fluorination or other halogen exchange reactions on the indole core, further expanding the chemical space accessible from this starting material. tib.eu
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.govrsc.orgorganic-chemistry.orgmdpi.comnih.govnih.gov The future application of these technologies to this compound could unlock novel reaction pathways and provide access to a diverse range of functionalized derivatives.
Visible-light photocatalysis, for instance, could be employed for the selective functionalization of the indole ring or the carbaldehyde group. mdpi.comnih.gov Researchers may explore the use of photoredox catalysts to mediate C-H functionalization at other positions of the indole nucleus or to facilitate coupling reactions at the bromine-substituted sites. Furthermore, photocatalytic methods could enable the dearomatization of the indole ring, providing access to complex, three-dimensional structures with potential biological activity. nih.gov
Electrocatalysis offers a complementary approach for driving redox transformations. nih.govrsc.orgorganic-chemistry.orgresearchgate.netrsc.org Future studies could investigate the electrocatalytic reduction of the carbaldehyde group to an alcohol or its oxidation to a carboxylic acid under mild conditions. Moreover, electrocatalytic cross-coupling reactions could be developed to replace one or both bromine atoms with other functional groups, thereby creating a library of derivatives from a single precursor. The use of selenium-based electrocatalysts, for example, has shown promise in the cyclization of vinylanilides to form indoles, a strategy that could be adapted for the synthesis of complex indole structures. nih.gov
Advanced Applications in Functional Materials
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the development of advanced functional materials. The indole nucleus is electron-rich and can participate in π-π stacking interactions, while the bromine atoms can modulate electronic properties and introduce specific intermolecular interactions.
"Smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes are at the forefront of materials science. The indole moiety, with its potential for protonation/deprotonation and its inherent fluorescence, is a promising component for such systems. researchgate.net Future research could focus on the incorporation of this compound into polymer backbones or as pendant groups to create responsive materials. researchgate.netrsc.org
For example, polymers containing this indole derivative could exhibit changes in their optical or electronic properties in response to pH changes, making them suitable for sensor applications. The aldehyde functionality provides a convenient handle for covalent attachment to polymer chains or for post-polymerization modification. The development of indole-based functional polymers with well-defined structures is an active area of research, and the inclusion of the dibromo-substitution pattern could lead to materials with unique properties. researchgate.netrsc.orgacs.orgrsc.orgresearchgate.net
Organic electronics is a rapidly advancing field, with applications in flexible displays, solar cells, and sensors. The development of novel organic semiconductors is crucial for improving the performance of these devices. mdpi.comfrontiersin.orgnsf.gov Indole-based compounds have been investigated as components of organic field-effect transistors (OFETs) due to their favorable charge transport properties. mdpi.comnsf.gov
The this compound scaffold could serve as a precursor for new organic semiconductor materials. The bromine atoms can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. Future work may involve the synthesis of larger, more conjugated systems derived from this indole, for example, through the condensation of the carbaldehyde group with other aromatic units. The resulting materials could be investigated for their performance in OFETs, with the potential for both p-type and n-type behavior. The development of isoindigo-based small molecules has demonstrated the potential of indole-like structures in achieving high charge-carrier mobilities. mdpi.com
In-depth Mechanistic Studies of Biological Activities
While a number of indole derivatives have been shown to possess a wide range of biological activities, detailed mechanistic studies are often lacking. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov The future of research into the biological effects of this compound and its derivatives will likely involve a shift towards a more profound understanding of their mechanisms of action at the molecular level.
Structure-activity relationship (SAR) studies on a series of halogenated indole-3-carbaldehyde analogues could provide valuable insights into the role of the bromine atoms and their specific positioning on biological activity. nih.govderpharmachemica.com For instance, investigations could focus on how the dibromo substitution pattern affects the binding affinity of these compounds to specific enzymes or receptors. The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins has shown the importance of halogenation in modulating biological effects. researchgate.net
Furthermore, advanced biochemical and biophysical techniques could be employed to identify the direct molecular targets of these compounds. This could involve techniques such as proteomics to identify protein binding partners, or crystallography to visualize the binding of these molecules to their targets. A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold. The biomedical importance of indoles is well-established, and a more nuanced understanding of how halogenation patterns influence their pharmacological profiles will be a key area of future research. nih.gov
High-Resolution Structural Biology of Compound-Target Interactions
A critical future direction for research on this compound is the determination of high-resolution three-dimensional structures of the compound in complex with its biological targets. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are pivotal in this regard. Elucidating the precise binding mode at an atomic level would provide invaluable information about the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that govern the compound's affinity and selectivity for its target protein(s).
This structural information is fundamental for:
Validating Molecular Targets: Confirming the direct physical interaction between the compound and its presumed target.
Understanding Mechanism of Action: Revealing how the compound binding leads to a modulation of the target's function (e.g., inhibition or activation).
Structure-Based Drug Design: Providing a rational basis for the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, knowing the geometry of the binding pocket would allow for targeted modifications of the indole scaffold to optimize interactions and efficacy.
Quantitative Systems Pharmacology Modeling
Quantitative Systems Pharmacology (QSP) is a sophisticated modeling approach that integrates drug pharmacokinetics, pharmacodynamics, and disease pathophysiology to simulate the effect of a drug on a biological system as a whole. researchgate.net Developing a QSP model for this compound represents a significant opportunity to bridge the gap between preclinical data and clinical outcomes. nih.gov
Such a model would be built by incorporating data from a variety of sources, including in vitro assays, preclinical studies, and potentially clinical data from related molecules. The applications of a QSP model in the research of this compound would be multifaceted:
Mechanistic Hypothesis Testing: Simulating and evaluating different hypotheses about the compound's mechanism of action. nih.gov
Predicting Clinical Efficacy: Forecasting the potential therapeutic effects in different patient populations or disease subtypes.
Optimizing Dosing Regimens: Exploring various dosing strategies in silico to maximize efficacy while minimizing potential off-target effects. nih.gov
Identifying Biomarkers: Predicting which biomarkers would be most indicative of a therapeutic response.
The development of QSP models is an iterative process that evolves as more data becomes available, offering a powerful tool to guide and de-risk the drug development process. frontiersin.org
Challenges and Opportunities in this compound Research
While the future perspectives for this compound are promising, there are distinct challenges that need to be addressed to fully realize its therapeutic potential. Overcoming these hurdles presents significant opportunities for innovation in synthetic chemistry and medicinal chemistry.
Addressing Synthetic Scalability and Selectivity Issues
The synthesis of polysubstituted indoles like this compound can be complex, posing challenges for large-scale production. nih.gov A key issue is achieving precise regioselectivity during the halogenation and formylation steps on the indole ring. While methods like the Vilsmeier-Haack reaction are effective for C3-formylation, controlling the specific positions of the bromine atoms can be difficult and may require multi-step, protecting-group-dependent strategies that are not ideal for scalability. ekb.eg
The primary challenges and opportunities are summarized in the table below.
| Challenge | Opportunity |
| Regioselectivity: Achieving selective bromination at the C5 and C7 positions without side products. | Development of novel, highly selective catalytic bromination methods. |
| Scalability: Transitioning from laboratory-scale synthesis to large-scale, cost-effective production. | Designing more efficient, high-yield synthetic routes with fewer steps and purification requirements. nih.gov |
| Reaction Conditions: Use of harsh reagents or conditions that may not be environmentally friendly or suitable for large-scale manufacturing. | Exploration of greener chemistry approaches, such as flow chemistry or biocatalysis, for the synthesis. |
| Starting Material Availability: The cost and availability of specifically substituted indole precursors. | Developing synthetic pathways from simpler, more readily available starting materials. |
Addressing these synthetic hurdles is crucial for producing the quantities of high-purity compound needed for advanced preclinical and potential future clinical investigations.
Translating Mechanistic Insights into Design Principles for New Molecules
The this compound structure serves as a valuable scaffold for the design of new chemical entities. nih.govmdpi.com A deep understanding of its structure-activity relationship (SAR) is essential for translating mechanistic insights into rational drug design. researchgate.net The key is to determine how each part of the molecule—the indole core, the bromine atoms at C5 and C7, and the carbaldehyde group at C3—contributes to its biological activity.
Once detailed mechanistic and structural data are available (as discussed in section 8.3.1), this knowledge can be leveraged to create new molecules with superior properties.
| Molecular Component | Potential Design Strategy | Desired Outcome |
| Indole Scaffold | Molecular hybridization by fusing with other pharmacologically active heterocycles (e.g., pyrazoles, triazoles). researchgate.net | Creation of novel compounds with potentially synergistic or multi-target activities. |
| C3-Carbaldehyde | Modification into other functional groups like oximes, hydrazones, or Schiff bases. researchgate.net | To explore different interactions within the target's binding site and improve pharmacokinetic properties. |
| C5 and C7 Bromine Atoms | Replacement with other halogens (Cl, F) or bioisosteric groups. | To modulate binding affinity (e.g., through halogen bonding), metabolic stability, and cell permeability. |
| N1-Position of Indole Ring | Alkylation or arylation. nih.gov | To explore additional binding pockets and modify the compound's solubility and lipophilicity. |
By systematically applying these design principles, researchers can generate a library of derivatives based on the this compound scaffold, leading to the identification of optimized drug candidates.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 65–70 | >95 | |
| Br₂ | AcOH | 50–60 | 90–95 |
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : CuI or Lewis acids (e.g., FeCl₃) enhance regioselectivity during bromination .
- Solvent polarity : PEG-400/DMF mixtures improve solubility of intermediates .
- Workup protocols : Flash column chromatography (e.g., 70:30 EtOAc/hexane) ensures high purity .
Q. Critical Parameter Analysis :
- Excess bromine leads to over-bromination; stoichiometric control is critical .
- Temperature gradients during quenching reduce byproduct formation .
(Basic) What spectroscopic and crystallographic methods are recommended for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, bromine-induced deshielding) .
- X-ray crystallography : SHELX and OLEX2 software resolve crystal structures, revealing planar indole cores and halogen bonding motifs .
- Mass spectrometry : FAB-HRMS validates molecular weight (e.g., [M+H]⁺ = 303.95) .
(Advanced) How can computational methods predict reactivity in further derivatization?
Methodological Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., aldehyde group as a nucleophilic hotspot) .
- AI-driven synthesis planning : PubChem’s retrosynthesis tools identify feasible routes for cross-coupling (e.g., Suzuki-Miyaura) .
- Molecular docking : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize derivatives .
(Basic) What biological activities are reported for this compound and related derivatives?
Methodological Answer:
While direct data on this compound is limited, structural analogs exhibit:
Q. Table 2: Biological Activities of Indole Derivatives
| Substituents | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 5-Bromo, 7-Fluoro | 2.1 (Anticancer) | Topoisomerase II | |
| 5,7-Dichloro | 5.8 (Antibacterial) | Bacterial efflux pumps |
(Advanced) How to resolve contradictions in literature on biological efficacy?
Methodological Answer:
- Meta-analysis : Compare assays using standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Dose-response validation : Replicate studies with controlled impurity profiles (e.g., HPLC-pure samples) .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .
(Advanced) What strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Substituent scanning : Synthesize analogs with varying halogens (e.g., Cl, I) or substituent positions .
- 3D-QSAR modeling : Correlate steric/electronic parameters with activity (e.g., CoMFA for antimicrobial SAR) .
- Crystallographic data : Relate halogen bond angles to binding affinity in enzyme complexes .
Q. Table 3: SAR Trends in Brominated Indoles
| Compound | LogP | Halogen Bond Angle (°) | Activity (μM) |
|---|---|---|---|
| 5,7-Dibromo | 3.2 | 165 | 1.5 |
| 5-Bromo, 7-Chloro | 2.8 | 158 | 4.2 |
| 5-Bromo | 2.5 | N/A | 12.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
